N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-9-7-13(8-10-14)16-19-20-17(23-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSNLZCYUKAJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide. These compounds exhibit their anticancer effects by inhibiting key enzymes and growth factors such as telomerase and topoisomerase .
Case Study:
A study investigated the effects of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit antibacterial activity against various strains of bacteria.
Case Study:
A comparative study assessed the antibacterial efficacy of several oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. The findings demonstrated that this compound had a notable zone of inhibition comparable to standard antibiotics.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Control (Penicillin) | E. coli | 18 |
| This compound | S. aureus | 14 |
| Control (Streptomycin) | S. aureus | 20 |
Enzyme Inhibition
Oxadiazole compounds are known to inhibit enzymes critical for cancer cell proliferation and survival. This includes topoisomerases and other kinases involved in cell cycle regulation .
Receptor Binding
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurological pathways . This opens avenues for exploring its application in neuropharmacology.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related 1,3,4-oxadiazole and thiadiazole derivatives, focusing on substituents, biological activities, and pharmacological implications.
Key Structural and Functional Comparisons
Core Heterocycle Variations 1,3,4-Oxadiazole vs. Thiadiazoles may exhibit greater lipophilicity and altered metabolic stability .
Substituent Effects
- Methoxy Position : The target’s para-methoxyphenyl group contrasts with the 2,4-dimethoxyphenyl in the thiadiazole analog . Para substitution may enhance planar stacking with enzyme active sites (e.g., thioredoxin reductase), while ortho/meta methoxy groups could sterically hinder binding.
- Acetamide Linkage : The target’s phenylacetamide group lacks the sulfamoyl or thioether linkages seen in LMM5, LMM11, and Compound 2b. Sulfamoyl groups (LMM5/LMM11) may improve solubility and target affinity, whereas thioethers (Compound 2b) could increase oxidative instability .
Biological Activity Trends
- Antifungal Activity : LMM5 and LMM11 inhibit Candida albicans growth at low µg/mL concentrations, attributed to thioredoxin reductase inhibition. The target compound’s lack of a sulfamoyl group may reduce potency but retain activity via the methoxyphenyl-acetamide pharmacophore .
- Antimicrobial Scope : Compound 2b’s benzofuran-oxadiazole hybrid shows broader antimicrobial activity, suggesting that aromatic heterocycles (e.g., benzofuran) enhance target spectrum compared to simple phenyl groups .
Synthetic Accessibility
- The target compound’s synthesis likely parallels routes for LMM5/LMM11, involving cyclization of thiosemicarbazides or hydrazide intermediates . N-substituted acetamides are typically prepared via nucleophilic substitution or coupling reactions .
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 464.49 g/mol. The compound features an oxadiazole ring, which is critical for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 (liver) | 1.18 ± 0.14 |
| Compound B | MCF7 (breast) | 0.67 |
| Compound C | HCT116 (colon) | 0.80 |
| This compound | TBD | TBD |
Research indicates that derivatives with the methoxy group exhibit enhanced activity due to increased lipophilicity and better interaction with cellular targets .
The mechanisms underlying the anticancer activity of oxadiazole derivatives include:
- Inhibition of Cell Proliferation : Compounds disrupt cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways : Some derivatives inhibit key signaling pathways such as EGFR and Src kinases .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial effects. A study evaluated various oxadiazole derivatives against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL |
| Pseudomonas aeruginosa | 0.35 μg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Case Studies
Several case studies have reported on the synthesis and evaluation of oxadiazole derivatives:
- Zhang et al. (2023) : Synthesized a series of oxadiazole compounds and screened them for anticancer activity using TRAP PCR-ELISA assays. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Arafa et al. (2023) : Investigated the cytotoxic effects of various oxadiazole derivatives against multiple cancer cell lines and reported promising results for compounds similar to this compound .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide?
- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazides with carboxylic acid derivatives. Key steps include:
- Formation of the oxadiazole ring via dehydration of hydrazide intermediates (e.g., using POCl₃ or H₂SO₄ as catalysts) .
- Coupling of the oxadiazole core with 2-phenylacetyl chloride under basic conditions (e.g., triethylamine in anhydrous DMF) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Critical Parameters : Temperature control (70–80°C for cyclization), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for hydrazide:carboxylic acid) are critical for yield optimization .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Analytical Workflow :
- 1H/13C NMR : Identifies protons and carbons from the methoxyphenyl (δ 3.8 ppm for OCH₃), oxadiazole (δ 8.1–8.3 ppm for aromatic protons), and acetamide (δ 2.1–2.3 ppm for CH₂) moieties .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 363.12 [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Detects C=O stretching (1680–1700 cm⁻¹) and N-H bending (3300–3500 cm⁻¹) .
Q. What in vitro assays are recommended for evaluating its antimicrobial activity?
- Experimental Design :
- Bacterial Strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) with MIC determination via broth microdilution .
- Fungal Strains : C. albicans using agar disk diffusion (zone of inhibition ≥15 mm at 100 µg/mL) .
- Controls : Ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls; DMSO as solvent control .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxyphenyl group influence bioactivity?
- SAR Analysis :
- The methoxy group enhances electron density on the oxadiazole ring, improving interactions with bacterial DNA gyrase (IC₅₀ = 2.8 µM vs. 5.6 µM for non-methoxy analogs) .
- Substitution with electron-withdrawing groups (e.g., nitro) reduces potency, indicating a reliance on electron-donating effects for target binding .
- Table 1 : Comparative Bioactivity of Analogues
| Substituent | MIC (µg/mL, S. aureus) | IC₅₀ (DNA Gyrase, µM) |
|---|---|---|
| 4-OCH₃ | 12.5 | 2.8 |
| 4-NO₂ | 50.0 | 12.4 |
| 4-Cl | 25.0 | 6.3 |
| Data derived from |
Q. How can contradictory cytotoxicity data in cancer cell lines be resolved?
- Data Reconciliation Strategy :
- Multi-Parametric Analysis : Compare IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa, A549) to identify tissue-specific responses .
- Apoptosis Assays : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
- Mitochondrial Membrane Potential (ΔΨm) : JC-1 staining to validate ROS-mediated apoptosis (e.g., 1.5-fold ΔΨm loss at 10 µM) .
Q. What computational methods predict binding modes with therapeutic targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) active sites. Key interactions:
- Hydrogen bonding between oxadiazole N and Arg120 (COX-2).
- π-π stacking of phenylacetamide with Phe86 (EGFR) .
- MD Simulations (GROMACS) : 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
Q. How does the compound’s stability vary under physiological conditions?
- Degradation Studies :
- pH Stability : HPLC analysis shows 90% integrity at pH 7.4 (24 hrs) vs. 60% at pH 2.0 (gastric mimic) .
- Thermal Stability : TGA reveals decomposition onset at 220°C, suitable for room-temperature storage .
- Metabolite Identification : LC-MS/MS detects hydroxylated metabolites (m/z 379.15 [M+16]⁺) in liver microsomes .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
